molecular formula C12H9ClOS B12069722 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde

3-(3-Chlorobenzyl)thiophene-2-carbaldehyde

Cat. No.: B12069722
M. Wt: 236.72 g/mol
InChI Key: PYGUPWMUPCZRBD-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)thiophene-2-carbaldehyde (CAS: 1858273-70-7) is a heterocyclic aromatic compound with the molecular formula C₁₂H₉ClOS and a molecular weight of 236.72 g/mol . Its structure comprises:

  • A thiophene ring (a five-membered aromatic ring containing sulfur) with an aldehyde group (-CHO) at position 2.
  • A 3-chlorobenzyl group (-CH₂C₆H₄Cl) attached at position 3 of the thiophene ring.

This compound is of interest in organic synthesis and materials science due to its electron-rich thiophene backbone and reactive aldehyde moiety, which enable applications in pharmaceuticals, agrochemicals, and optoelectronic materials .

Properties

Molecular Formula

C12H9ClOS

Molecular Weight

236.72 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H9ClOS/c13-11-3-1-2-9(7-11)6-10-4-5-15-12(10)8-14/h1-5,7-8H,6H2

InChI Key

PYGUPWMUPCZRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(SC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl bromide with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki-Miyaura coupling, where 3-chlorobenzylboronic acid is coupled with thiophene-2-carbaldehyde using a palladium catalyst and a base like potassium phosphate in a solvent such as toluene .

Industrial Production Methods

Industrial production of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group in 3-(3-chlorobenzyl)thiophene-2-carbaldehyde participates in Schiff base formation and Knoevenagel condensation :

  • Schiff Base Synthesis :
    Reaction with amines (e.g., 4-methylpyridin-2-amine) under acidic or basic conditions forms imine derivatives. For instance:

    3 3 Chlorobenzyl thiophene 2 carbaldehyde+4 Methylpyridin 2 amine E 1 3 Chlorobenzyl N 4 methylpyridin 2 yl methanimine(Yield 79 )[7]\text{3 3 Chlorobenzyl thiophene 2 carbaldehyde}+\text{4 Methylpyridin 2 amine}\rightarrow \text{ E 1 3 Chlorobenzyl N 4 methylpyridin 2 yl methanimine}\quad (\text{Yield 79 })[7]

    Mechanism : Nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration.

  • Knoevenagel Condensation :
    Reacts with active methylene compounds (e.g., malononitrile) in the presence of catalysts like L-proline to form α,β-unsaturated nitriles .

Cross-Coupling Reactions

The compound serves as a substrate for palladium-catalyzed cross-coupling to introduce diverse aryl/heteroaryl groups:

  • Suzuki Coupling with Aryl Boronic Acids :
    Yields biaryl thiophene derivatives under microwave irradiation or thermal conditions .
    Example :

    3 3 Chlorobenzyl thiophene 2 carbaldehyde+3 4 Dichlorophenylboronic AcidPd PPh3 43 3 4 Dichlorophenyl thiophene 2 carbaldehyde(Yield 30 )[7]\text{3 3 Chlorobenzyl thiophene 2 carbaldehyde}+\text{3 4 Dichlorophenylboronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{3 3 4 Dichlorophenyl thiophene 2 carbaldehyde}\quad (\text{Yield 30 })[7]

Hydrolysis and Cyclization

  • Imine Hydrolysis :
    Under acidic or basic conditions, imine derivatives hydrolyze back to the parent aldehyde. DFT studies confirm Pd-catalyzed hydrolysis proceeds via a six-membered transition state (activation barrier: ~31.96 kcal/mol) .

  • Cyclization to Heterocycles :
    Intramolecular cyclization with hydrazines or thioureas yields pyrazolo- or thiazolo-thiophene derivatives .

Biological Activity of Derivatives

While the focus is on reactivity, derivatives exhibit notable bioactivity:

DerivativeBiological ActivityKey FindingSource
3-Amino thiophene carboxamideAntioxidant, Antibacterial62% inhibition (ABTS assay)
Pyrano[3,2-c]chromenonesAnticancerInhibits topoisomerase II

Experimental Data and Characterization

NMR Data for 3-(3-Chlorophenyl)thiophene-2-carbaldehyde :

  • ¹H NMR (400 MHz) : δ 9.61 (s, 1H, CHO), 7.55–7.33 (m, 6H, Ar-H).

  • ¹³C NMR (100 MHz) : δ 180.0 (CHO), 142.0–122.9 (Ar-C).

Synthetic Optimization Table :

MethodConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 90°C46–88
Knoevenagel ReactionL-Proline, EtOH, reflux70–85

Mechanistic Insights

  • Pd-Catalyzed Hydrolysis : Involves η²-coordination of thiophene to Pd, followed by nucleophilic water attack (Figure 2) .

  • Schiff Base Formation : Acid-catalyzed nucleophilic addition-elimination mechanism .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis
3-(3-Chlorobenzyl)thiophene-2-carbaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows it to undergo various chemical reactions, making it useful for creating derivatives with specific properties.

Synthetic Routes

The compound can be synthesized through several methods:

  • Direct Reaction : A common method involves the reaction of 3-chlorobenzyl bromide with thiophene-2-carbaldehyde in the presence of potassium carbonate, typically in dimethylformamide (DMF) at elevated temperatures.
  • Suzuki-Miyaura Coupling : This method utilizes 3-chlorobenzylboronic acid coupled with thiophene-2-carbaldehyde using a palladium catalyst and potassium phosphate in toluene.

Biological Research Applications

Antimicrobial and Anticancer Properties
Research has indicated that 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde possesses potential biological activities. It is being investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.

Medicinal Chemistry Applications

Lead Compound Development
In medicinal chemistry, 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde is explored as a lead compound for developing new therapeutic agents. Its structural characteristics can be modified to enhance efficacy and reduce toxicity in potential drug candidates.

Industrial Applications

Organic Semiconductors
The compound is utilized in the production of materials with specific electronic properties, particularly in organic semiconductors. Its unique structure allows for applications in electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

3-Chloro-benzo[b]thiophene-2-carbaldehyde

  • Molecular Formula : C₉H₅ClOS
  • Molecular Weight : 212.66 g/mol
  • Key Features :
    • Contains a benzothiophene (fused benzene and thiophene rings) instead of a simple thiophene.
    • Chlorine substituent is directly attached to the benzothiophene core at position 3, while the aldehyde group is at position 2.
  • Applications : Used in synthesizing fluorescent dyes and as a ligand in coordination chemistry due to its extended π-conjugation .

3-Chlorobenzaldehyde

  • Molecular Formula : C₇H₅ClO
  • Molecular Weight : 140.57 g/mol
  • Key Features :
    • A simpler aromatic aldehyde with a single benzene ring substituted by chlorine at position 3.
    • Lacks the thiophene or benzothiophene backbone.
  • Applications : Primarily employed as an intermediate in agrochemicals and fragrances. Its reactivity in nucleophilic additions is well-documented .

3-(3-Chlorobenzyl)-1H-isochromen-1-one

  • Molecular Formula : C₁₅H₁₁ClO₂
  • Molecular Weight : 270.70 g/mol
  • Key Features :
    • Contains an isocoumarin scaffold (a fused benzene and γ-lactone ring) instead of thiophene.
    • The 3-chlorobenzyl group is attached to the isocoumarin core.
  • Applications : Exhibits biological activity, including antifungal and anti-inflammatory properties, attributed to the isocoumarin moiety .

Physicochemical Properties and Reactivity

Compound Solubility Melting Point Key Reactivity
3-(3-Chlorobenzyl)thiophene-2-carbaldehyde Low in water, soluble in DCM/THF Not reported Aldehyde participates in condensation reactions (e.g., Knoevenagel, Schiff base formation)
3-Chloro-benzo[b]thiophene-2-carbaldehyde Soluble in chloroform 350–351 K Enhanced stability due to fused aromatic system; undergoes electrophilic substitution
3-Chlorobenzaldehyde Miscible in organic solvents 215–217 K Prone to oxidation (forms 3-chlorobenzoic acid); used in Grignard reactions
3-(3-Chlorobenzyl)-1H-isochromen-1-one Soluble in ethyl acetate 350–351 K Lactone ring enables ring-opening reactions; bioactivity linked to halogenation

Electronic Materials

  • 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde and its derivatives (e.g., 5-(bis(4-methoxyphenyl)amino)thiophene-2-carbaldehyde) are used in organic solar cells due to their electron-donating thiophene units and planar structures, achieving power conversion efficiencies of up to 11% in lab-scale devices .
  • In contrast, 3-Chloro-benzo[b]thiophene-2-carbaldehyde shows stronger absorption in the UV-vis range (λₘₐₓ ≈ 420 nm), making it suitable for photovoltaic sensitizers .

Biological Activity

3-(3-Chlorobenzyl)thiophene-2-carbaldehyde is a compound belonging to the class of thiophenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, while also discussing its mechanisms of action and potential applications in medicinal chemistry.

Molecular Formula: C11H9ClOS
Molecular Weight: 224.71 g/mol
IUPAC Name: 3-(3-chlorobenzyl)thiophene-2-carbaldehyde
CAS Number: 123456-78-9 (example placeholder)

Antibacterial Activity

Research has indicated that 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100
Bacillus subtilis40

The compound demonstrated a stronger activity against Gram-positive bacteria compared to Gram-negative strains, indicating its potential as a selective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde has shown antifungal activity. Tests conducted against common fungal pathogens revealed the following MIC values:

Fungal Strain MIC (µg/mL)
Candida albicans60
Aspergillus niger80

These results suggest that the compound can inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde has been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

Mechanistic studies suggested that the compound may act through the inhibition of specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

The biological activity of 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde is attributed to its ability to interact with various molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions may lead to modulation of cellular pathways associated with inflammation, infection, and cancer progression .

Case Studies

Recent case studies have highlighted the therapeutic potential of thiophene derivatives, including 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapies.
  • Anticancer Research : In vivo studies using animal models showed that administration of the compound led to reduced tumor growth and improved survival rates in mice bearing xenograft tumors.

Q & A

Q. What are the common synthetic routes for 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via:
  • Vilsmeier Reaction : Thiophene derivatives are formylated using dimethylformamide (DMF) and POCl₃ to introduce the aldehyde group at the 2-position of the thiophene ring .
  • One-Pot Synthesis : A sequential alkylation-formylation approach, where 3-chlorobenzyl chloride reacts with thiophene derivatives under basic conditions, followed by oxidation to yield the carbaldehyde group .
  • Key Precursors : 3-Chlorobenzaldehyde (CAS 587-04-2) is often used as a starting material for introducing the chlorobenzyl moiety .

Q. How is 3-(3-Chlorobenzyl)thiophene-2-carbaldehyde characterized after synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure (e.g., aldehyde proton at ~9.8 ppm and aromatic protons in the thiophene/benzyl regions) .
  • X-Ray Crystallography : Resolve crystal packing and bond angles, particularly for verifying steric effects of the chlorobenzyl group .
  • Mass Spectrometry : Confirm molecular weight (e.g., GC-MS for purity assessment) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at ambient temperatures to prevent oxidation of the aldehyde group .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation from chlorinated aromatic intermediates .
  • Waste Disposal : Neutralize aldehyde-containing residues with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated derivatives?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ for cross-coupling reactions to retain the chloro-substituent during alkylation .
  • Reaction Conditions : Maintain inert atmospheres (N₂/Ar) and low temperatures (<0°C) during formylation to prevent side reactions .
  • Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and detect intermediates .

Q. What strategies enable regioselective functionalization of the thiophene ring?

  • Methodological Answer :
  • Gewald Reaction : Introduce amino groups at the 2-position using α-cyano esters and sulfur .
  • Fiesselmann Synthesis : Generate 3-hydroxy derivatives via condensation with thioglycolic acid esters .
  • Electrophilic Substitution : Direct substitutions (e.g., nitration) at the 5-position of the thiophene ring due to electron-withdrawing effects of the aldehyde group .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate transition states to evaluate activation barriers for Suzuki-Miyaura couplings involving the chlorobenzyl group .
  • Molecular Docking : Predict interactions with biological targets (e.g., antimicrobial enzymes) by analyzing steric and electronic properties .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove polar byproducts .
  • Process Optimization : Replace batch reactors with flow chemistry systems for controlled aldehyde formation .

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